molecular formula C17H18ClN3O3 B268877 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B268877
M. Wt: 347.8 g/mol
InChI Key: ZRRRZQGPZQTYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes that play a crucial role in repairing damaged DNA. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death. ABT-888 has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

PARP inhibitors such as 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide work by inhibiting the activity of PARP enzymes, which are involved in repairing damaged DNA. When DNA is damaged, PARP enzymes are activated and recruit other proteins to the site of damage to initiate the repair process. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. In addition, PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2.
Biochemical and Physiological Effects
3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to inhibit PARP activity in a dose-dependent manner. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is its ability to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is its potential toxicity. PARP inhibitors have been shown to cause bone marrow suppression and gastrointestinal toxicity in preclinical studies.

Future Directions

There are a number of future directions for research on 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict response to PARP inhibition. In addition, there is ongoing research on the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide in cancer patients.

Synthesis Methods

The synthesis of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide involves the reaction of 3-chloroaniline with 2-methoxyethylamine to form the intermediate N-(3-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the nitro intermediate, which is then reduced to the amine using palladium on carbon. The resulting amine is then reacted with 4-(2-hydroxyethyl)-1-piperazinecarboxamide to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In particular, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin, temozolomide, and ionizing radiation. This is because cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, are particularly sensitive to PARP inhibition.

properties

Product Name

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

Molecular Formula

C17H18ClN3O3

Molecular Weight

347.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H18ClN3O3/c1-24-9-8-19-16(22)12-4-2-6-14(10-12)20-17(23)21-15-7-3-5-13(18)11-15/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

ZRRRZQGPZQTYHN-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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